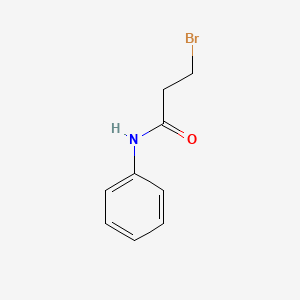

3-Bromo-N-phenylpropanamide

Description

Significance of Amide Functionalities in Organic Synthesis and Chemical Biology Research

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is one of the most important and ubiquitous functionalities in chemistry and biology. fiveable.meresearchgate.net In organic synthesis, amides are prized for their stability and are key intermediates in the preparation of a vast range of organic compounds, including pharmaceuticals, agrochemicals, and polymers like nylon. researchgate.netmdpi.com The synthesis of amides is a cornerstone reaction in organic chemistry, often achieved through the coupling of a carboxylic acid and an amine. researchgate.netorganicchemexplained.com

In the realm of chemical biology, the amide bond, specifically the peptide bond, is the fundamental linkage that connects amino acids to form proteins, the workhorses of biological systems. fiveable.meorganicchemexplained.com This makes the understanding of amide properties critical for research in medicine, pharmacy, and biology. organicchemexplained.com The stability of the amide bond also makes it a common feature in many drug molecules, contributing to their bioavailability and efficacy. organicchemexplained.com

Overview of Halogenated Aliphatic Amides in Chemical Literature

Halogenated aliphatic amides, which feature a halogen atom on the aliphatic chain of an amide, are a significant class of compounds in organic chemistry. nih.gov The presence of a halogen atom, such as bromine or chlorine, introduces a reactive site into the molecule, making these compounds valuable synthons for further chemical transformations. nih.govrsc.org They are often used as starting materials for the synthesis of other functionalized molecules through nucleophilic substitution reactions. nih.gov

The introduction of a halogen can also influence the biological activity of a molecule. pnas.org For instance, α-haloamides are recognized as versatile building blocks in the synthesis of biologically active compounds, including potential drug candidates. nih.gov The carbon-halogen bond is a crucial functional group in the synthesis of natural products, pharmaceuticals, and agrochemicals. rsc.org

Positioning of 3-Bromo-N-phenylpropanamide within Contemporary Chemical and Biological Research

This compound holds a specific position within the broader class of halogenated aliphatic amides. Its structure, featuring a bromine atom at the 3-position of the propanamide chain and a phenyl group on the nitrogen, makes it a useful intermediate in organic synthesis. lookchem.com It serves as a precursor for the synthesis of various other compounds, including those with potential pharmaceutical applications. For example, it is a reactant in the preparation of quinoline (B57606) derivatives that have shown antitubercular and antibacterial properties. chemicalbook.comchemicalbook.com The reactivity of the bromine atom allows for the introduction of other functional groups, making it a versatile tool for synthetic chemists. smolecule.com

Scope and Objectives of Research on this compound

Research on this compound primarily focuses on its synthetic utility and the exploration of the chemical space accessible from this starting material. The key objectives of studying this compound include:

Developing efficient synthetic routes to this compound itself.

Investigating its reactivity in various chemical transformations, particularly nucleophilic substitution reactions at the bromine-bearing carbon. smolecule.com

Utilizing it as a building block for the synthesis of more complex molecules with potential biological activities, such as novel therapeutic agents. lookchem.comchemicalbook.comchemicalbook.com

Characterizing its physicochemical and spectroscopic properties to support its identification and use in synthetic protocols.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVAUTDBCYXZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294792 | |

| Record name | 3-Bromo-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-07-6 | |

| Record name | 7661-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo N Phenylpropanamide

Nucleophilic Substitution Reactions at Bromine-Substituted Carbon Centers

The chemical behavior of 3-Bromo-N-phenylpropanamide is significantly influenced by the presence of a bromine atom on the propyl chain. This bromine atom renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Derivatization via Bromine Displacement by Various Nucleophiles

The bromine atom in this compound can be readily displaced by a variety of nucleophiles, leading to the formation of a diverse range of derivatives. This reactivity allows for the introduction of different functional groups into the molecule. For instance, reaction with amines, thiols, or alkoxides can replace the bromine atom. The enhanced electrophilicity of the carbon atom bonded to the bromine is a key factor in these substitution reactions.

In a related compound, 3-bromo-N-[4-(triazolylmethyl)phenyl]propanamide, the bromide is displaced by 4-bromoindole (B15604) in a nucleophilic substitution reaction. vulcanchem.com Similarly, the chlorine atom in the analogous 3-Chloro-N-phenylpropanamide can be substituted by various functional groups.

Below is a table summarizing representative nucleophilic substitution reactions on a related brominated compound, Benzyl(3-bromo-2-phenylpropyl)methylamine, which illustrates the types of transformations possible.

| Reagent | Conditions | Product | Yield | Mechanism |

| KOH (aqueous) | Ethanol, reflux, 6–8 hours | Benzyl(3-hydroxy-2-phenylpropyl)methylamine | 72% | S\N2 favored |

| NaCN | DMF, 80°C, 12 hours | Benzyl(3-cyano-2-phenylpropyl)methylamine | 65% | S\N2 |

| Data derived from studies on Benzyl(3-bromo-2-phenylpropyl)methylamine, a structurally related compound. |

Stereochemical Course of Nucleophilic Attacks

The stereochemical outcome of nucleophilic substitution reactions is a critical aspect of their investigation. In the context of S\N1 reactions, the formation of a planar carbocation intermediate allows for nucleophilic attack from either face of the molecule, which typically leads to a racemic mixture of products. vaia.com For example, the reaction of (R)-3-bromo-2,3-dimethylpentane with water results in a racemic mixture due to the formation of a tertiary carbocation. vaia.com

In contrast, S\N2 reactions proceed with an inversion of stereochemistry at the carbon center being attacked. The stereochemical course can also be influenced by the presence of neighboring groups and the specific reaction conditions employed. In some cases, enzymatic resolutions have been used to selectively obtain one enantiomer. For instance, haloalkane dehalogenase has been used for the kinetic resolution of racemic α-bromoamides, yielding optically pure products. nih.gov

Hydrolytic Pathways under Acidic and Basic Conditions

Under strong acidic or basic conditions, this compound is expected to undergo hydrolysis. This process would likely lead to the cleavage of the amide bond, yielding 3-bromopropanoic acid and aniline (B41778). In a related compound, 2,3-dibromo-N,N-diethyl-3-phenylpropanamide, hydrolysis under aqueous alkaline media can convert β-bromo groups to hydroxyl moieties, although this can compete with elimination reactions. smolecule.com The hydrolysis of N-alkylated phthalimides, a key step in the Gabriel amine synthesis, is analogous to amide hydrolysis and proceeds under basic conditions. libretexts.org Similarly, the hydrolysis of ester functionalities in related molecules has been observed under both acidic (H₂SO₄) and basic (NaOH, LiOH) conditions. marquette.edu

Oxidative and Reductive Transformations of the Propanamide Moiety

The propanamide moiety of this compound can undergo both oxidative and reductive transformations. The amide group itself can be reduced to an amine. For example, 2-chloro-N-phenylpropanamide can be reduced with lithium aluminum hydride (LiAlH₄) to yield N-propylaniline and N-isopropylaniline. researchgate.net The reduction of amides to amines is a general transformation that can be achieved with powerful reducing agents like LiAlH₄. libretexts.org

Oxidative processes can also occur. For instance, in a related compound, Benzyl(3-bromo-2-phenylpropyl)methylamine, the tertiary amine can be oxidized to an amide using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions. While direct oxidation of the propanamide group in this compound is less common, the potential for such reactions exists under specific conditions.

Intramolecular Cyclization and Rearrangement Mechanisms

This compound and its derivatives can undergo intramolecular cyclization reactions. For instance, deprotonation of 3‐bromo‐N‐(p‐bromophenyl)propanamide can lead to two different products depending on the site of deprotonation. researchgate.net If the amide (NH) proton is removed, an internal halide displacement occurs to form a β-lactam. researchgate.net Alternatively, deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) results in the formation of the corresponding acrylanilide. researchgate.net

Rearrangement reactions are also possible under certain conditions. The Hofmann rearrangement, for example, converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. libretexts.orglibretexts.org This reaction proceeds by treating the amide with bromine and a base. libretexts.org Another related transformation is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine. libretexts.org While these specific rearrangements may not be directly applicable to this compound due to its N-phenyl substitution, they illustrate the types of molecular rearrangements that amide-containing compounds can undergo.

Spectroscopic and Structural Characterization Methodologies for 3 Bromo N Phenylpropanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For 3-Bromo-N-phenylpropanamide and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of an organic compound provides information on the number of different types of protons and their neighboring atoms. In the case of N-phenylpropanamide derivatives, characteristic signals are observed for the aromatic protons of the phenyl group and the aliphatic protons of the propanamide chain. dergipark.org.tr

For instance, in 3-Chloro-N-phenylpropanamide, a related compound, the aromatic protons appear as a multiplet in the range of δ 7.12–7.51 ppm, while the N-H proton gives a singlet at δ 7.76 ppm. The methylene (B1212753) protons adjacent to the chlorine (CH₂Cl) and the carbonyl group (CH₂CO) appear as triplets at δ 3.85 ppm and δ 2.80 ppm, respectively, due to coupling with each other. In 2-Bromo-N-(3-isopropylphenyl)propanamide, the bromine atom deshields the adjacent proton, causing its signal to appear around δ 4.3 ppm. The isopropyl group's methyl protons are observed as a septet around δ 1.2–1.4 ppm.

The following table summarizes typical ¹H NMR chemical shifts for protons in N-phenylpropanamide derivatives:

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet |

| Amide (N-H) | ~7.7 - 8.2 | Singlet |

| α-CH (to C=O) | ~2.8 | Triplet |

| β-CH₂ (adjacent to halogen) | ~3.8 - 4.5 | Triplet |

Carbon-13 (¹³C) NMR Spectral Analysis

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In N-phenylpropanamide derivatives, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

For 3-Chloro-N-phenylpropanamide, the carbonyl carbon (C=O) resonates at approximately δ 168.13 ppm. The aromatic carbons appear in the region of δ 120.40–129.13 ppm, with the carbon attached to the chlorine (C-Cl) showing a signal around δ 137.57 ppm. The aliphatic carbons, CH₂Cl and CH₂CO, are found at δ 40.51 ppm and δ 40.03 ppm, respectively. For 2-bromo-N-phenylpropanamide, the carbonyl carbon appears at δ 167.4 ppm, the α-carbon at δ 45.2 ppm, and the methyl carbon at δ 22.9 ppm.

A representative table of ¹³C NMR chemical shifts for N-phenylpropanamide derivatives is provided below:

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 - 171 |

| Aromatic (Ar-C) | ~120 - 140 |

| α-C (to C=O) | ~40 |

| β-C (adjacent to halogen) | ~35 - 45 |

Advanced NMR Techniques for Structural Elucidation

For more complex structures or to resolve ambiguities in 1D spectra, advanced NMR techniques are indispensable. numberanalytics.comdiva-portal.orgipb.ptresearchgate.net These multidimensional experiments provide correlation information between different nuclei. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. numberanalytics.com It is crucial for establishing the connectivity of proton spin systems within the aliphatic chain and the aromatic ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). numberanalytics.com It is instrumental in assigning the carbon signals based on their known proton assignments. numberanalytics.comipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). numberanalytics.com It is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule, such as the phenyl ring to the propanamide chain. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and conformation of molecules. diva-portal.orgipb.pt

These advanced techniques, used in combination, allow for the unambiguous assignment of all proton and carbon signals and provide a detailed picture of the molecular structure of this compound and its derivatives. numberanalytics.comdiva-portal.orgipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. dergipark.org.truantwerpen.beresearchgate.net For this compound, these techniques are key to confirming the presence of the amide and phenyl groups.

The IR spectrum of N-phenylpropanamide shows characteristic absorption bands. dergipark.org.tr The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption usually found around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C-C stretching vibrations within the phenyl ring appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-700 cm⁻¹.

Raman spectroscopy provides complementary information. researchgate.net In N-phenylpropanamide, the symmetric and asymmetric C-H stretching modes of the ethyl group are observed in the Raman spectrum between 2880 and 2975 cm⁻¹. researchgate.net

Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman bands. dergipark.org.truantwerpen.be

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions due to π → π* transitions within the phenyl ring. up.ac.za Typically, two main absorption bands are observed for benzene (B151609) and its derivatives. up.ac.za The primary band (E-band) appears at shorter wavelengths (around 180-200 nm), and the secondary band (B-band), which is often fine-structured, appears at longer wavelengths (around 250-270 nm). up.ac.za

The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands. up.ac.za For instance, in N-phenylpropanamide, electronic transitions can be influenced by the amide group. dergipark.org.tr The solvent can also affect the UV-Vis spectrum. researchgate.net In some cases, n → π* transitions associated with the non-bonding electrons of the oxygen atom in the carbonyl group may also be observed, typically as weak absorptions at longer wavelengths. researchgate.net For some N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, absorption maxima have been observed at 270 nm and 315 nm in DMF solution. researchgate.netdntb.gov.ua

Mass Spectrometry and Elemental Analysis for Molecular Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. lookchem.com For this compound, which has a molecular formula of C₉H₁₀BrNO, the expected monoisotopic mass is approximately 226.99 g/mol . sigmaaldrich.comnih.gov

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound. rsc.org

X-ray Diffraction Studies for Solid-State Molecular Geometry

While specific crystallographic data for the parent compound, this compound, is not extensively detailed in the surveyed literature, comprehensive X-ray diffraction studies have been conducted on its derivatives. These studies offer crucial insights into the structural characteristics of this class of compounds.

A notable example is the single-crystal X-ray diffraction analysis of 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide . researchgate.netnih.govnih.gov The study revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis provides a clear picture of its molecular geometry and packing in the solid state. A key finding is the presence of a slight twist between the amide group and the benzene ring, evidenced by a C-N-C-C torsion angle of 29.4(5)°. nih.govnih.gov

Furthermore, the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules into chains extending parallel to the c-axis of the unit cell. researchgate.netnih.gov The N—H and C=O bonds in the amide group adopt an anti conformation relative to each other. nih.gov The detailed crystallographic parameters for this derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₂₆BrNO |

| Formula Weight (Mᵣ) | 340.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.666 (2) |

| b (Å) | 11.4885 (16) |

| c (Å) | 9.7829 (14) |

| β (°) | 97.436 (4) |

| Volume (V) (ų) | 1745.9 (4) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 150 |

Analyses of other related structures, such as 2-Bromo-N-(3-isopropylphenyl)propanamide, also utilize single-crystal X-ray diffraction to reveal how different substituent groups can introduce steric effects that influence molecular conformation and crystal packing. In chloro-analogues like 3-Chloro-N-phenylpropanamide, diffraction studies are similarly employed to determine bond and torsion angles, which are critical for understanding conformational stability and intermolecular forces. iucr.org These collective studies underscore the power of X-ray diffraction in elucidating the detailed solid-state structures of N-aryl-3-bromopropanamides and their analogues, providing a fundamental basis for understanding their chemical and physical properties.

Computational and Theoretical Investigations of 3 Bromo N Phenylpropanamide

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a vital tool for predicting the properties of molecules. nih.gov It offers a balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized molecules. nih.gov Methods like the B3LYP hybrid functional are commonly used to calculate geometrical parameters, vibrational frequencies, and other molecular properties. nih.govresearchgate.net

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy configuration. nih.gov This process is typically performed using DFT methods, such as B3LYP, combined with a specific basis set like 6-31G(d,p) or 6-311++G(d,p). chemjournal.kznih.govnih.gov The optimization calculations determine the most favorable bond lengths, bond angles, and dihedral angles of 3-Bromo-N-phenylpropanamide, providing a foundational 3D structure for all subsequent property predictions. The resulting optimized geometry corresponds to a minimum on the potential energy surface.

Following geometric optimization, vibrational frequency calculations are conducted to predict the infrared (IR) and Raman spectra of the molecule. chemjournal.kz These calculations are also crucial for confirming that the optimized structure represents a true energy minimum, which is verified by the absence of imaginary frequencies. academie-sciences.fr The predicted frequencies, derived from quantum chemistry calculations, can be correlated with experimental spectroscopic data to help assign specific vibrational modes, such as stretching and bending of functional groups within this compound. researchgate.netchemjournal.kz

For molecules with rotatable single bonds, like this compound, multiple conformations can exist. Conformational analysis is performed to identify the most stable conformer. nih.gov This is often achieved by systematically rotating specific dihedral angles and calculating the potential energy at each point, a process known as a potential energy surface (PES) scan. nih.gov This analysis helps locate the global energy minimum, which corresponds to the most stable conformation of the molecule under investigation. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental framework used to describe the structure and reactivity of molecules. nih.govyoutube.com It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The properties of these frontier orbitals govern the molecule's behavior as a nucleophile or electrophile and are key to understanding its electronic transitions and charge transfer characteristics. youtube.comyoutube.com

The energies of the HOMO (EHOMO) and LUMO (ELUMO) are calculated using DFT methods. EHOMO is associated with the molecule's capacity to donate electrons, while ELUMO relates to its ability to accept electrons. taylorandfrancis.com The difference between these energies is the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), a critical parameter for assessing molecular stability and reactivity. nih.govirjweb.comschrodinger.com

A large energy gap indicates high kinetic stability and low chemical reactivity, as more energy is required for an electronic excitation. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. taylorandfrancis.comresearchgate.net These calculations provide a quantitative measure of the electronic stability of this compound.

Table 1: Illustrative Frontier Molecular Orbital Parameters This table demonstrates the typical data generated from FMO analysis. Values are placeholders.

| Parameter | Symbol | Energy (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | - |

| Lowest Unoccupied Molecular Orbital | ELUMO | - |

FMO analysis is also used to understand the intramolecular charge transfer characteristics of a molecule. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the regions that are electron-rich and electron-poor. The HOMO is typically localized on the part of the molecule that will act as the electron donor, while the LUMO is found on the electron-acceptor region. researchgate.net This separation of frontier orbitals provides insight into the electron exchange capacity and the nature of electronic transitions within this compound. irjweb.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-phenylpropanamide |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.orgmpg.de This approach is particularly valuable for quantifying intramolecular interactions, such as charge delocalization, which contribute significantly to molecular stability.

The stability of this compound arises from a network of hyperconjugative interactions, which can be understood as the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de These donor-acceptor interactions are evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with this delocalization is calculated and provides a quantitative measure of the interaction's strength. wisc.edu

For this compound, key stabilizing interactions are expected to involve the lone pairs of the nitrogen and oxygen atoms and the π-electrons of the phenyl ring. Significant delocalization events would likely include:

The interaction between the nitrogen lone pair (LP N) and the antibonding orbitals of the adjacent carbonyl group (π* C=O) and C-C bonds.

Delocalization from the oxygen lone pairs (LP O) into the antibonding σ* orbitals of the adjacent C-N and C-C bonds.

Interactions between the π orbitals of the phenyl ring and the antibonding σ* orbitals of the attached C-N bond and adjacent C-H bonds.

The presence of the bromine atom introduces further interactions, including delocalization from its lone pairs into vicinal antibonding orbitals.

Table 1: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C=O) | 25.5 | n → π |

| LP (2) O | σ (C-N) | 5.8 | n → σ |

| LP (2) O | σ (C-C) | 4.1 | n → σ |

| π (C-C) phenyl | σ (C-N) | 3.2 | π → σ |

| LP (3) Br | σ (C-C) | 2.5 | n → σ* |

Note: The data in this table are hypothetical and serve to illustrate the typical outputs of an NBO analysis for a molecule with this structure.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting and understanding the reactive behavior of a molecule. rsc.orgnih.gov It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and identifying regions that are susceptible to electrophilic or nucleophilic attack.

The MEP surface is color-coded to indicate different potential values. Regions of negative potential, typically colored red or yellow, are characterized by an excess of electron density and are attractive to electrophiles. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net

In the MEP surface of this compound, several key features would be expected:

Negative Regions: The most intense negative potential would be localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. The nitrogen atom and the π-electron cloud of the phenyl ring would also exhibit negative potential, though to a lesser extent. These sites are the primary targets for electrophilic attack or hydrogen bond donation.

Positive Regions: A strong positive potential would be found on the hydrogen atom of the amide group (N-H), making it a primary site for hydrogen bond donation. The hydrogen atoms on the phenyl ring would also show moderately positive potential.

The σ-hole: A significant feature resulting from the bromine substituent is the presence of a region of positive electrostatic potential on the outermost portion of the halogen atom, aligned with the C-Br bond axis. This electron-deficient area, known as a σ-hole, allows the bromine atom to act as a Lewis acid and form attractive, non-covalent interactions known as halogen bonds. nih.govrsc.org

Theoretical Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. mdpi.com Organic molecules, particularly those with extended π-conjugation and intramolecular charge transfer (ICT) character, are of great interest for NLO applications due to their large and fast optical responses. nih.govruc.dk The NLO properties of this compound can be investigated computationally to assess its potential in this area. The molecule's structure, which links an electron-rich phenyl group to an amide moiety and an alkyl bromide, provides a framework for potential, albeit modest, charge transfer upon electronic excitation.

The response of a molecule to an electric field is described by its dipole moment (μ), linear polarizability (α), and higher-order hyperpolarizabilities. mdpi.com The first-order hyperpolarizability (β) is the primary determinant of second-order NLO phenomena like second-harmonic generation. Large values of β are typically associated with molecules that have a significant difference between their ground-state and excited-state dipole moments, a characteristic of efficient ICT systems. mdpi.com

These properties can be calculated using Density Functional Theory (DFT). For this compound, the calculations would provide values for the total dipole moment, the average polarizability, and the total first-order hyperpolarizability. These values are often compared to those of a reference compound, such as urea (B33335), to gauge their relative NLO activity. mdpi.com

Table 2: Hypothetical Calculated NLO Properties for this compound

| Property | This compound | Urea (Reference) |

| Dipole Moment, μ (Debye) | 3.95 | 1.37 |

| Polarizability, α (10⁻²⁴ esu) | 18.2 | 3.83 |

| Hyperpolarizability, β (10⁻³⁰ esu) | 25.6 | 0.37 |

Note: The data are illustrative, calculated theoretically, and serve to demonstrate the format of NLO property analysis.

The Transition Density Matrix (TDM) provides a powerful method for visualizing and analyzing the nature of electronic excitations. nih.gov It allows for a clear distinction between locally excited (LE) states, where the electron and hole are localized on the same molecular fragment, and charge-transfer (CT) states, where the electron moves from one fragment to another upon excitation. researchgate.net

A TDM analysis for this compound would help characterize its low-lying excited states. The TDM is typically represented as a 2D plot where the diagonal blocks correspond to LE character and the off-diagonal blocks represent CT character. For this molecule, the fragments could be defined as the phenyl ring, the amide group, and the bromo-propyl chain. The analysis would reveal the extent to which an electronic transition, for instance, the primary HOMO-LUMO transition, involves charge transfer from the phenyl ring (donor) to the amide group (acceptor). This information is crucial for understanding and designing molecules with specific NLO properties. q-chem.com

Computational Approaches to Chemical Reactivity and Reaction Mechanisms

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of a molecule through a set of global and local descriptors. scielo.org.mxnih.gov These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and offer predictive insights into a molecule's kinetic stability and reaction tendencies. nih.gov

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment.

Table 3: Illustrative Conceptual DFT Reactivity Descriptors for this compound

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.9 eV |

| Energy Gap (η) | 5.9 eV |

| Chemical Potential (μ) | -3.85 eV |

| Hardness (η) | 2.95 eV |

| Softness (S) | 0.34 eV⁻¹ |

| Electrophilicity Index (ω) | 2.51 eV |

Note: These values are hypothetical, based on typical DFT calculations for similar organic molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. plos.org It is a fundamental tool in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions.

In a hypothetical docking study, this compound could be evaluated as a potential inhibitor for a specific enzyme. For example, various brominated compounds and molecules with amide linkages have been investigated as inhibitors of enzymes like cyclooxygenases (COX) or urease. japsonline.comnih.gov The docking simulation would place the this compound molecule into the active site of the target protein and score the different binding poses based on factors like intermolecular energies.

The results would highlight the key interactions stabilizing the complex:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, forming interactions with polar amino acid residues in the active site.

Halogen Bonding: The bromine atom's σ-hole could form a favorable halogen bond with an electron-rich residue (e.g., the backbone carbonyl of an amino acid). mdpi.com

Hydrophobic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with nonpolar residues like phenylalanine, tyrosine, or leucine.

The calculated binding energy provides an estimate of the ligand's affinity for the target, helping to prioritize compounds for further experimental testing.

Table 4: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| -7.5 | SER 530, TYR 385 | Hydrogen Bond |

| GLY 526 | Halogen Bond (Br···O) | |

| LEU 384, ALA 527 | Hydrophobic (π-Alkyl) |

Note: This table presents a hypothetical docking scenario to illustrate the type of data generated.

Research on Derivatives and Analogues of 3 Bromo N Phenylpropanamide

Exploration of Halogenated N-Phenylpropanamide Derivatives

The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of lead compounds. In the context of N-phenylpropanamide derivatives, halogenation has been explored to develop compounds with specific inhibitory activities. For instance, a study focused on the design of isoform-selective phospholipase D (PLD) inhibitors utilized a matrix library approach to synthesize a series of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides. nih.gov This research, while not directly on propanamide derivatives, highlights the strategic use of halogenation. By systematically introducing different halogens (e.g., fluorine) at various positions on the phenyl ring, researchers were able to identify compounds with high potency and selectivity for PLD2 over PLD1. nih.gov The most potent compound identified was N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, which demonstrated a PLD2 inhibitory concentration (IC50) of 20 nM and a 75-fold selectivity versus PLD1. nih.gov

Another relevant example, although on a thiophene (B33073) carboxamide scaffold, demonstrates the regioselective synthesis of a halogenated N-phenyl amide. The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a multi-step process involving successive direct lithiations and a final bromination reaction. mdpi.com This underscores the synthetic feasibility of introducing bromine atoms into complex N-phenyl amide structures. While the biological activity of this specific compound was not detailed, the synthetic methodology is valuable for creating halogenated analogues of related scaffolds.

Synthesis and Biological Evaluation of N-Substituted Propanamide Analogues

Modification of the N-substituent on the propanamide core has led to the discovery of analogues with a wide range of biological activities, from antimicrobial to anticancer effects.

One area of investigation involves the development of N-substituted propanamides as potential antiproliferative agents. A series of novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamides were synthesized and evaluated for their activity against several human cancer cell lines. nih.gov The synthesis involved the reaction of methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate with various amines. Several of the synthesized compounds showed significant cytotoxic activity, with compound 6k exhibiting the highest potency against MCF-7, HCT-116, Hela, and PC-3 cancer cell lines, with IC50 values comparable to the standard drug doxorubicin. nih.gov

In another study, new N-(naphthalen-1-yl)propanamide derivatives were synthesized and screened for their antimicrobial properties. researchgate.net The final compounds were prepared by reacting N-(naphthalen-1-yl)propanamide with 2-mercapto aryl or dithiocarbamate (B8719985) salt derivatives. The biological evaluation revealed that all synthesized compounds possessed notable activity against a panel of 10 bacteria and 10 fungi species. researchgate.net Specifically, compounds incorporating a 1,3,4-thiadiazole, benzothiazole, or imidazole (B134444) moiety showed antifungal activity comparable to ketoconazole (B1673606) against at least one fungal strain. researchgate.net

Furthermore, propanamide-sulfonamide based drug conjugates have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2). A series of naproxen-sulfa drug conjugates were synthesized, linking the propanamide structure of naproxen (B1676952) to various sulfonamides. nih.gov These conjugates were evaluated for their anti-inflammatory and enzyme inhibitory activities. The naproxen-sulfamethoxazole conjugate was particularly effective, showing 82.8% inhibition of induced edema and 75.4% inhibition of COX-2 at a 10 µM concentration. nih.gov

The following table summarizes the biological activities of selected N-substituted propanamide analogues.

| Compound Class | N-Substituent | Biological Activity | Key Findings |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | Various alkyl and aryl groups | Antiproliferative | Compound 6k showed high potency against four cancer cell lines. nih.gov |

| N-(naphthalen-1-yl)propanamide Derivatives | Naphthalen-1-yl with thio-heterocycles | Antimicrobial | Broad-spectrum activity against bacteria and fungi. researchgate.net |

| Propanamide-Sulfonamide Conjugates | Naproxen linked to various sulfonamides | Dual Urease and COX-2 Inhibition | Naproxen-sulfamethoxazole conjugate showed potent anti-inflammatory and COX-2 inhibitory effects. nih.gov |

Integration of Heterocyclic Moieties (e.g., Triazoles, Benzoxaboroles) onto the Propanamide Scaffold

The incorporation of heterocyclic rings onto the propanamide framework is a powerful strategy for generating novel compounds with significant therapeutic potential. Triazoles and benzoxaboroles are two such heterocycles that have been successfully integrated, leading to potent anticancer agents.

Benzoxaborole Derivatives: Based on an antimalarial benzoxaborole that lacked anticancer activity, a series of 7-propanamide benzoxaboroles were designed and synthesized. acs.org This research identified that both the benzoxaborole moiety and the 7-propanamide substitution were essential for antiproliferation potency. The synthesis involved the condensation of a key carboxylic acid intermediate with various amines to produce a library of 7-propanamide benzoxaboroles. Several of these compounds exhibited potent activity against ovarian cancer cells, with compound 115 showing an IC50 value of 21 nM and demonstrating approximately 200-fold selectivity for cancer cells over normal cells. acs.org Furthermore, this compound showed in vivo efficacy in a tumor xenograft mouse model with low toxicity. acs.org

Triazole Derivatives: Inspired by known aromatase inhibitors like Letrozole and Anastrozole, researchers have designed and synthesized novel 1,2,4-triazole (B32235) derivatives bearing a propanone backbone. nih.gov A series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones were synthesized and evaluated for their cytotoxic activity against three human cancer cell lines (MCF-7, Hela, and A549). The results from the MTT assay indicated that several of the synthesized compounds displayed significant anticancer activity. nih.gov The design rationale for these compounds involved the 1,2,4-triazole ring for potential binding to the heme moiety of cytochrome P-450 enzymes and phenyl groups for key interactions within the enzyme's active site. nih.gov

The table below highlights key findings from the integration of these heterocyclic moieties.

| Heterocycle | Scaffold | Biological Activity | Most Potent Compound | IC50 Value |

| Benzoxaborole | 7-Propanamide Benzoxaborole | Anticancer (Ovarian) | 115 | 21 nM acs.org |

| 1,2,4-Triazole | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | Anticancer (MCF-7, Hela, A549) | 7a-e (series) | Varied, significant activity reported nih.gov |

Investigation of Chiral 3-Bromo-N-phenylpropanamide Derivatives

The presence of a stereocenter at the C3 position of the propanamide backbone in derivatives of this compound introduces the possibility of chirality. The investigation of chiral derivatives is a critical aspect of drug discovery, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. While direct research specifically focused on the synthesis and evaluation of chiral this compound derivatives is not extensively documented in the reviewed literature, the principles of asymmetric synthesis and the importance of chirality in related molecules are well-established.

The development of methods to synthesize chiral molecules is a major focus of organic chemistry. For instance, new N,N-ligands based on chiral backbones have been synthesized and applied in palladium-catalyzed asymmetric allylic alkylation reactions to produce highly enantioselective products. Such catalytic systems are crucial for accessing specific enantiomers of a target molecule.

In the context of biologically active molecules, the synthesis of chiral 3-substituted benzoxaboroles has been achieved via asymmetric Morita-Baylis-Hillman reactions. These chiral benzoxaboroles were designed as carbapenemase inhibitors, and crystallographic analysis confirmed their mechanism of binding in a manner related to their antibiotic substrates. This highlights how controlling stereochemistry is vital for achieving the desired biological interaction and therapeutic effect.

Although specific studies on chiral this compound are sparse, the established importance of stereochemistry in analogous pharmacologically active compounds suggests that the synthesis and biological evaluation of individual enantiomers of its derivatives would be a logical and important direction for future research. This would allow for a deeper understanding of the structure-activity relationship and could lead to the identification of more potent and selective therapeutic agents.

Advanced Academic Applications and Research Fields

Medicinal Chemistry Research and Drug Discovery Endeavors

In the realm of medicinal chemistry, 3-Bromo-N-phenylpropanamide serves as a scaffold for the development of novel therapeutic agents. Its chemical structure allows for modifications to explore structure-activity relationships and optimize pharmacological properties.

Development as Lead Compounds for Therapeutic Agents

While specific drug discovery programs centered solely on this compound as a lead compound are not extensively documented in publicly available literature, its demonstrated biological activities, such as its anti-proliferative effects, position it as a potential starting point for the development of new therapeutic agents, particularly in the area of oncology. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to achieve better therapeutic properties. The journey of a lead compound to a marketable drug is a complex process involving several stages of optimization and testing.

Modulation of Biological Pathways and Enzyme Inhibition Studies

Research indicates that this compound can modulate critical biological pathways. It has been identified as an inhibitor of the kinase activity of growth factor-β. cymitquimica.com The transforming growth factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer. By inhibiting the kinase activity of the TGF-β receptor, this compound can interfere with the downstream signaling cascade, thereby affecting cellular processes.

Furthermore, this compound is described as an analogue of pyrazole. cymitquimica.com Pyrazole derivatives are known to act as inhibitors that bind to the ATP-binding site of kinases, which prevents the phosphorylation and subsequent activation of downstream proteins. cymitquimica.com This suggests a mechanism of action for this compound that involves competitive inhibition of ATP binding to protein kinases, a common strategy in the development of kinase inhibitors for therapeutic use.

Receptor Ligand Research and Binding Affinity Investigations

This compound has been characterized as a type 1 receptor antagonist. cymitquimica.com In this capacity, it is suggested to block the interaction between growth factor receptors and their corresponding ligands. cymitquimica.com This antagonistic action on growth factor receptors is a key mechanism for inhibiting cell proliferation. However, detailed receptor binding assays and quantitative data on the binding affinity of this compound to specific receptors are not extensively available in the reviewed literature. Such studies would be crucial to fully understand its potency and selectivity as a receptor ligand.

Anti-infective and Anticancer Agent Development

The primary area of investigation for the therapeutic potential of this compound appears to be in anticancer agent development. Its ability to inhibit cell proliferation makes it a candidate for cancer therapy. cymitquimica.com Specifically, its role in blocking growth factor receptor signaling has been suggested as a useful approach for the treatment of colon cancer. cymitquimica.com While the anticancer potential is noted, comprehensive studies detailing its efficacy in various cancer cell lines and in vivo models are needed for a complete picture.

Regarding its anti-infective properties, research on derivatives of this compound offers some insights. For instance, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria. researchgate.net However, direct evidence of the anti-infective activity of this compound itself is limited in the currently available scientific literature.

Quorum Sensing Inhibition Studies in Bacterial Pathogens

Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. It plays a significant role in bacterial virulence and biofilm formation, making it an attractive target for novel anti-infective therapies. While there is growing interest in the discovery of quorum sensing inhibitors, there is no specific research available that details the investigation of this compound in this context. However, the study of halo-bacterial metabolites as quorum sensing inhibitors suggests that halogenated organic compounds could have potential in this area. nih.gov

Research into Selective Androgen Receptor Modulator (SARM) Precursors

The propanamide scaffold is of significant interest in the development of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) effects. A study on the synthesis of aryl propionamide scaffolds for SARMs developed a derivative, (R)-3-Bromo-2-hydroxy-2-methyl-N-(3-(pentafluorosulfanyl)phenyl)propanamide. nih.gov This research highlights the utility of the bromo-propanamide core structure as a precursor or an analogue in the design and synthesis of novel SARMs. This suggests that this compound could potentially serve as a foundational structure for the development of new SARM candidates.

Analgesic Development and Opioid/Sigma-1 Receptor Interaction Studies

In the field of pharmacology, the N-phenylpropanamide moiety is a key component in the design of novel analgesics, particularly those targeting the sigma-1 receptor (σ1R) and its interaction with the opioid system. The σ1R is recognized as a unique ligand-operated chaperone protein that modulates the activity of other proteins, including opioid receptors. biosynth.comacs.org This interaction is a critical area of research for developing more effective pain treatments with fewer side effects.

Sigma-1 receptor antagonists have been shown to enhance the pain-relieving effects of opioids without increasing associated adverse effects like tolerance, dependence, or constipation. biosynth.com This suggests that co-administering a σ1R antagonist with an opioid could increase the opioid's therapeutic index. Furthermore, selective σ1R antagonists have demonstrated analgesic properties on their own in preclinical models of inflammatory and neuropathic pain. biosynth.com

Research into N-normetazocine derivatives has highlighted the importance of the N-substituent in determining the compound's functional profile. For instance, a derivative featuring an N-phenylpropanamide substituent, known as (+)-LP1, exhibited an analgesic effect that was not reversed by the opioid antagonist naloxone, indicating a σ1R antagonist profile rather than a direct opioid agonist action. researchgate.net This finding underscores the potential of the N-phenylpropanamide scaffold in creating selective σ1R antagonists. The development of compounds that possess a mixed profile, acting as both an opioid agonist and a σ1R antagonist, represents a promising strategy to enhance opioid potency and improve safety margins in pain management. researchgate.net

| Compound Class | N-Substituent | Observed Profile | Key Finding |

|---|---|---|---|

| (+)- and (−)-phenazocines | N-2-phenylethyl | Opioid agonist/σ1R antagonist | Demonstrated significant in vivo analgesia. researchgate.net |

| (+)-LP1 | N-phenylpropanamide | σ1R antagonist | Analgesic effect was not reversed by naloxone. researchgate.net |

| (-)-2S-LP2 | (Not specified) | Opioid/σ1R multitarget | Showed a significant and naloxone-reversed analgesic effect. researchgate.net |

| (+)-2R/S-LP2 | (Not specified) | Selective σ1R antagonist | Decreased the second phase of the formalin test, confirming antagonist profile. researchgate.net |

Agrochemical Research Applications

The N-phenylpropanamide structure is also a platform for research in agrochemical applications, specifically in the development of herbicides.

Research has identified the parent compound, N-phenylpropanamide, as a natural product with significant herbicidal activity. In one study, N-phenylpropanamide was isolated from the secondary metabolites of Streptomyces sp. KA1-3. The isolated compound demonstrated notable efficacy in inhibiting seed germination and plant growth, suggesting its potential as a bioherbicidal agent. This discovery positions the N-phenylpropanamide skeleton as a valuable lead structure for the synthesis of new, potentially more potent herbicidal compounds. The introduction of various substituents, such as a bromine atom on the propyl chain (as in this compound), represents a standard medicinal chemistry approach to explore structure-activity relationships and develop derivatives with enhanced phytotoxic properties.

Currently, there is no specific research available in the reviewed literature that evaluates the acaricidal activity of this compound.

Materials Science and Optoelectronic Applications

In materials science, derivatives containing the bromo-phenyl and phenylpropanamide structural motifs are being investigated for their advanced optical properties, particularly in the realm of nonlinear optics (NLO).

Nonlinear optical (NLO) materials are crucial for applications in laser technology, data processing, and optical communications. Organic molecules with specific structural features can exhibit significant third-order NLO responses. Research into compounds structurally related to this compound has shown promise in this area.

For example, a study on 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone , a compound with a similar "3-Bromo-phenyl" group, confirmed that the molecule possesses interesting NLO properties when analyzed using the Z-scan technique. researchgate.net Another investigation into 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide also highlighted the potential of the N-phenylpropanamide scaffold in creating materials for NLO applications. researchgate.net These studies involve both synthesis and characterization using spectroscopic methods (FTIR, NMR, UV-Vis) and theoretical calculations (DFT) to understand the relationship between molecular structure and optical nonlinearity. The presence of donor-acceptor groups and extended π-conjugation within a molecule are key factors for enhancing NLO activity, and the phenylpropanamide structure serves as a versatile framework for incorporating these features.

| Derivative Compound | Key Structural Features | Investigated Property | Methodology |

|---|---|---|---|

| 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone | 3-Bromo-phenyl group, Propenone linker | Third-order NLO properties | Z-scan technique, DFT calculations, NMR, FTIR, UV analysis. researchgate.net |

| 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | N-phenylpropanamide core, Chloro-substituent | NLO properties, Crystal structure | X-ray diffraction, DFT calculations, IR, NMR, UV-Vis spectra. researchgate.net |

Materials exhibiting large NLO properties are foundational for the development of advanced optoelectronic devices. researchgate.net These devices, which include optical switches, optical limiters, and components for photonic circuits, manipulate light using electrical signals or other light signals. The development of organic NLO materials is driven by their potential for high performance, structural flexibility, and cost-effective manufacturing compared to inorganic crystals. nist.gov

The promising NLO properties observed in derivatives of phenylpropanamide indicate their potential as candidates for such applications. researchgate.netresearchgate.net Materials that can efficiently alter their refractive index in response to an applied laser field are essential for all-optical switching technologies. The research into compounds like 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone contributes to the growing library of organic molecules that could be integrated into next-generation optoelectronic systems. researchgate.net

Applications in Organic Synthesis as Versatile Building Blocks and Intermediates

This compound is a valuable bifunctional molecule in organic synthesis, prized for its role as a versatile building block and synthetic intermediate. Its structure incorporates a reactive electrophilic site at the bromine-bearing carbon and a nucleophilic secondary amide, allowing for a variety of chemical transformations. This dual reactivity enables its use in constructing complex molecular architectures, particularly heterocyclic scaffolds of significant interest in medicinal and materials chemistry.

The primary utility of this compound stems from its ability to act as a precursor for various cyclic and acyclic compounds. The presence of the bromine atom makes it an excellent substrate for nucleophilic substitution reactions, while the N-phenylpropanamide backbone can be involved in intramolecular cyclization events, often under the influence of a Lewis acid or base.

Synthesis of Quinolone Scaffolds

A significant application of this compound is in the synthesis of quinolone derivatives, which are core structures in many pharmacologically active compounds. Researchers have utilized this building block for the efficient construction of 4-aryl-3,4-dihydro-1H-quinolin-2-ones. In a one-pot, three-component reaction, this compound reacts with various anilines and aromatic aldehydes in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This methodology provides a straightforward route to structurally diverse quinolinones. The reaction proceeds through an initial substitution of the bromine with the aniline (B41778), followed by a subsequent cyclization reaction.

Another established method involves the intramolecular Friedel-Crafts cyclization of precursor molecules derived from this compound. For instance, reacting this compound with substituted anilines yields 3-(arylamino)-N-phenylpropanamides. These intermediates can then undergo acid-catalyzed cyclization to form various quinolin-4(1H)-ones.

The table below summarizes the synthesis of various 4-aryl-3,4-dihydro-1H-quinolin-2-ones using this compound as a key starting material.

| Aniline Substituent | Aldehyde Substituent | Product | Yield (%) |

| H | H | 4-Phenyl-3,4-dihydro-1H-quinolin-2-one | 85 |

| 4-CH₃ | H | 6-Methyl-4-phenyl-3,4-dihydro-1H-quinolin-2-one | 88 |

| 4-OCH₃ | H | 6-Methoxy-4-phenyl-3,4-dihydro-1H-quinolin-2-one | 90 |

| 4-Cl | H | 6-Chloro-4-phenyl-3,4-dihydro-1H-quinolin-2-one | 82 |

| H | 4-CH₃ | 4-(p-Tolyl)-3,4-dihydro-1H-quinolin-2-one | 87 |

| H | 4-OCH₃ | 4-(4-Methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | 92 |

| H | 4-Cl | 4-(4-Chlorophenyl)-3,4-dihydro-1H-quinolin-2-one | 84 |

| H | 4-NO₂ | 4-(4-Nitrophenyl)-3,4-dihydro-1H-quinolin-2-one | 78 |

Precursor for Azetidin-2-ones (β-Lactams)

This compound also serves as a key intermediate in the synthesis of azetidin-2-ones, commonly known as β-lactams. The β-lactam ring is a fundamental structural motif in a wide range of antibiotic agents. The synthesis involves an intramolecular cyclization of the 3-bromo-N-aryl precursor, typically facilitated by a strong base. The base deprotonates the amide nitrogen, creating an amide anion that subsequently displaces the bromide ion via an intramolecular nucleophilic substitution to form the four-membered ring.

Research has demonstrated that the choice of the N-aryl group and the reaction conditions are critical for achieving high yields in this cyclization process. This transformation highlights the utility of this compound in constructing strained ring systems that are otherwise challenging to synthesize.

The following table details representative examples of β-lactam synthesis starting from appropriately substituted N-aryl-3-bromopropanamides.

| N-Aryl Substituent | Base | Product | Yield (%) |

| Phenyl | Sodium Hydride (NaH) | 1-Phenylazetidin-2-one | 75 |

| 4-Methoxyphenyl | Potassium tert-butoxide (t-BuOK) | 1-(4-Methoxyphenyl)azetidin-2-one | 82 |

| 4-Chlorophenyl | Lithium diisopropylamide (LDA) | 1-(4-Chlorophenyl)azetidin-2-one | 70 |

| 2,4-Dichlorophenyl | Sodium Hydride (NaH) | 1-(2,4-Dichlorophenyl)azetidin-2-one | 68 |

As a versatile intermediate, the reactivity of this compound allows for its incorporation into a wide array of organic molecules. Its role as a propanamide synthon enables the straightforward synthesis of various N-substituted propanamides through reaction with different nucleophiles, further expanding its utility in the synthesis of bioactive compounds and functional materials.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Modifications on Biological Activity and Chemical Reactivity

The biological activity and chemical reactivity of 3-Bromo-N-phenylpropanamide are significantly influenced by modifications to its core structure. These modifications can be broadly categorized into changes in the N-phenyl ring and alterations to the 3-bromo-propanamide side chain.

Propanamide Side Chain Modifications: The 3-bromo-propanamide side chain is a key determinant of the compound's chemical reactivity. The bromine atom at the 3-position makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. The reactivity of this site is influenced by the nature of the leaving group, with the order of reactivity for halogens being I > Br > Cl > F. msu.edu Therefore, replacing bromine with other halogens would directly impact the rate of reactions at this position.

The amide functional group itself is crucial for the molecule's structural integrity and potential biological interactions. The planarity of the amide bond, due to resonance, restricts the conformational flexibility of the molecule. rsc.org Modifications to the amide, such as N-alkylation, would disrupt this planarity and alter the molecule's ability to act as a hydrogen bond donor, which is often critical for receptor binding. nih.gov

A hypothetical exploration of these modifications is presented in the table below, based on general principles of chemical reactivity and SAR.

| Modification | Expected Impact on Reactivity | Potential Influence on Biological Activity |

| Electron-withdrawing group on N-phenyl ring | Increased acidity of amide N-H | Altered hydrogen bonding; potential for enhanced binding to electron-rich pockets in a target protein |

| Electron-donating group on N-phenyl ring | Decreased acidity of amide N-H | Enhanced cation-pi interactions; potential for improved binding to aromatic residues in a target |

| Replacement of Bromine with Iodine | Increased reactivity towards nucleophiles | Potentially faster covalent bond formation with a biological target, but may also lead to lower stability |

| Replacement of Bromine with Chlorine | Decreased reactivity towards nucleophiles | Potentially slower covalent bond formation, which could lead to increased specificity |

| N-methylation of the amide | Loss of hydrogen bond donor capability | Disruption of key hydrogen bonding interactions with a biological target, likely reducing affinity |

Impact of Bromine Atom Position and Stereochemistry on Molecular Interactions and Efficacy

The position of the bromine atom is a critical determinant of the molecule's chemical properties and its potential interactions with biological systems. In this compound, the bromine is located on the terminal carbon of the propanamide chain, which has significant implications for its reactivity.

The carbon-bromine bond is polarized, rendering the carbon atom electrophilic. This makes it a target for nucleophilic substitution reactions, a common mechanism for the interaction of small molecules with biological macromolecules. The introduction of bromine into a molecular structure can lead to an increase in therapeutic activity and can favorably affect the metabolism and duration of action of a drug. ump.edu.plsemanticscholar.org The bromine atom can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to the binding affinity of a molecule to its target. ump.edu.plsemanticscholar.org

The stereochemistry of the molecule, particularly if chiral centers were to be introduced, would be expected to have a profound impact on its biological efficacy. For instance, if a substituent were added to the 2-position of the propanamide chain, this would create a chiral center. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may bind to a receptor with high affinity, while the other may have low or no affinity, or even interact with a different target altogether.

While this compound itself is not chiral, any reaction at the 2-position or the introduction of chiral substituents would necessitate a consideration of stereoselectivity and stereospecificity in its interactions. masterorganicchemistry.comkhanacademy.org

The following table summarizes the anticipated impact of the bromine atom's features on the molecule's properties.

| Feature | Impact on Molecular Interactions | Potential Effect on Efficacy |

| Electrophilic carbon adjacent to bromine | Susceptibility to nucleophilic attack from biological residues (e.g., cysteine, histidine) | Potential for covalent inhibition of enzymes or receptors, which can lead to prolonged or irreversible effects |

| Halogen bonding capability of bromine | Formation of non-covalent bonds with electron-rich atoms (e.g., oxygen, nitrogen) in a binding site | Increased binding affinity and specificity for a biological target |

| Potential for introduced stereocenters | Enantiomers would likely exhibit different spatial arrangements | Differential binding to chiral biological targets, leading to stereoselective biological activity |

Computational Approaches to SAR and SPR Elucidation

In the absence of extensive empirical data, computational modeling provides a powerful tool for predicting the SAR and SPR of this compound. Various computational methods can be employed to understand its chemical behavior and potential biological interactions.

Molecular Mechanics and Molecular Dynamics (MD) Simulations: These methods can be used to explore the conformational landscape of this compound and its analogs. By calculating the potential energy of different conformations, it is possible to identify the most stable three-dimensional structures. nih.govmdpi.com MD simulations can further provide insights into the dynamic behavior of the molecule in a biological environment, such as in the presence of a solvent or a target protein. researchgate.net

Quantum Mechanical (QM) Calculations: QM methods can be used to accurately predict the electronic properties of the molecule, such as the partial charges on each atom and the energies of the molecular orbitals (e.g., HOMO and LUMO). nih.gov This information is invaluable for understanding the molecule's reactivity, including the susceptibility of the carbon atom attached to the bromine to nucleophilic attack.

Docking Studies: If a potential biological target for this compound is identified, molecular docking simulations can be performed to predict its binding mode and affinity. Docking algorithms place the molecule into the binding site of a protein and score the different poses based on their predicted interaction energies. This can help to identify key interactions, such as hydrogen bonds and halogen bonds, that contribute to binding.

These computational approaches can guide the synthesis of new analogs with improved activity and properties by predicting the effects of substituent modifications before they are synthesized in the lab.

| Computational Method | Information Gained | Application to SAR/SPR of this compound |

| Molecular Mechanics / Dynamics | Conformational preferences, molecular flexibility | Predicting the 3D structure and how it might change upon binding to a target |

| Quantum Mechanics | Electronic properties (charge distribution, orbital energies) | Understanding the reactivity of the C-Br bond and the influence of substituents |

| Molecular Docking | Binding mode and affinity to a biological target | Predicting how the molecule might interact with a specific protein and guiding the design of more potent analogs |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Asymmetric Synthetic Routes for Enantiopure 3-Bromo-N-phenylpropanamide Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic routes to obtain enantiomerically pure derivatives of this compound is a critical area for future research. While the synthesis of racemic this compound is straightforward, methods to control its stereochemistry are less developed.

Future work should focus on catalyst-driven approaches. For instance, palladium-catalyzed enantioselective additions of aryl boronic acids to maleimides have been successful for creating chiral 3-arylsuccinimides, a structurally related class of compounds rsc.org. Similar strategies employing chiral ligands could be adapted for the asymmetric synthesis of this compound derivatives. Furthermore, biocatalysis, utilizing enzymes such as transaminases, offers an environmentally attractive method for the synthesis of chiral amines from prochiral ketones, which could serve as precursors to enantiopure derivatives researchgate.net. Chemo-enzymatic methods, which have been successfully used to produce enantiopure building blocks for drugs like (S)-practolol, could also be explored mdpi.com.

A key challenge will be the development of catalysts and reaction conditions that provide high enantioselectivity (ee) and yield. The synthesis of specific enantiomers, such as (R)-3-Bromo-2-hydroxy-2-methyl-N-(3-(pentafluorosulfanyl)phenyl)propanamide, demonstrates that such selective syntheses are feasible and can yield compounds with potential therapeutic applications mdpi.com.

Table 1: Potential Asymmetric Synthesis Strategies

| Method | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Chiral Ligand Catalysis | Utilizes transition metals (e.g., Palladium) with chiral ligands to direct the stereochemical outcome of the reaction. | High efficiency and selectivity; broad substrate scope. | Ligand design and cost; optimization of reaction conditions. |

| Organocatalysis | Employs small chiral organic molecules as catalysts for asymmetric transformations. | Metal-free, often milder conditions; lower toxicity. | Catalyst loading; potential for lower turnover numbers. |

| Biocatalysis | Uses isolated enzymes or whole-cell systems (e.g., transaminases, lipases) to catalyze stereoselective reactions. | High enantioselectivity; environmentally friendly (aqueous media, mild conditions). | Enzyme stability and availability; substrate scope limitations. |

| Substrate Control | Incorporates a chiral auxiliary into the starting material to direct the stereochemistry of subsequent reactions. | Predictable outcomes; well-established methods. | Requires additional steps for auxiliary attachment and removal. |

Exploration of Novel Biological Targets and Therapeutic Applications

This compound serves as an intermediate and a structural motif in compounds with demonstrated biological activity. Research has shown its derivatives possess potential therapeutic value, warranting further investigation into novel biological targets.

One promising area is in the development of novel analgesics. A derivative known as LP1, which features an N-phenylpropanamide substituent, acts as a potent µ-opioid receptor (MOR) agonist and a δ-opioid receptor (DOR) antagonist, a profile that could lead to pain relief with a reduced tolerance-inducing capability researchgate.net. Future research could involve synthesizing a library of this compound analogs to optimize this dual activity and explore their potential for treating chronic pain.

The compound is also an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other antidepressants lookchem.com. This connection suggests that novel derivatives could be designed to target various neurotransmitter systems, potentially leading to new treatments for depression, anxiety, and other neurological disorders. Additionally, related quinol compounds, for which this compound is a synthetic precursor, have shown activity against the parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis nih.gov. This opens an avenue for developing new antiparasitic agents based on this scaffold.

Future studies should employ high-throughput screening of derivative libraries against a wide range of biological targets to uncover new therapeutic applications.

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

Understanding the reaction mechanisms, kinetics, and pathways involved in the synthesis and biological interactions of this compound is crucial for optimization and discovery. The integration of advanced spectroscopic techniques as part of a Process Analytical Technology (PAT) strategy can provide invaluable real-time insights mt.com.